N-[3-Carbamoyl-4-(3,4-dimethylphenyl)2-thienyl]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC9327594
Molecular Formula: C18H16N2O2S2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O2S2 |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 4-(3,4-dimethylphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O2S2/c1-10-5-6-12(8-11(10)2)13-9-24-18(15(13)16(19)21)20-17(22)14-4-3-7-23-14/h3-9H,1-2H3,(H2,19,21)(H,20,22) |
| Standard InChI Key | QLKVSQIUNBBLEA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CS3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CS3)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[3-Carbamoyl-4-(3,4-dimethylphenyl)-2-thienyl]thiophene-2-carboxamide features a bis-thiophene core, with one thiophene ring substituted by a 3,4-dimethylphenyl group and the other acylated by a carboxamide moiety. The IUPAC name—4-(3,4-dimethylphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide—reflects its intricate substitution pattern. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₂S₂ |
| Molecular Weight | 356.5 g/mol |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CS3)C |
| InChIKey | QLKVSQIUNBBLEA-UHFFFAOYSA-N |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound’s planar thiophene rings facilitate π-π stacking interactions, while the carboxamide and carbamoyl groups enhance solubility in polar solvents .
Spectroscopic Features
Infrared (IR) spectroscopy of analogous thiophene carboxamides reveals characteristic absorption bands:
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C≡N Stretching: 2225–2227 cm⁻¹ (nitrile functionality, if present) .
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C=O Stretching: 1704–1640 cm⁻¹ (carboxamide and carbamate carbonyls).
Nuclear Magnetic Resonance (NMR) data for related compounds show distinct signals:
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¹H NMR: Methyl groups on the phenyl ring resonate at δ 2.01–2.46 ppm, while thiophene protons appear as singlets near δ 6.5–7.2 ppm .
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¹³C NMR: Carbonyl carbons (C=O) are observed at δ 165–168 ppm, and nitrile carbons (C≡N) at δ 115–120 ppm .
Synthetic Pathways and Modifications
Gewald Reaction-Based Synthesis
The compound’s bis-thiophene backbone suggests a synthesis route involving the Gewald reaction, a multicomponent condensation between ketones, malononitrile, and elemental sulfur. For example:
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Step 1: Condensation of 3,4-dimethylacetophenone with malononitrile and sulfur yields 2-aminothiophene intermediates .
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Step 2: Chloroacetylation of the amino group using chloroacetyl chloride introduces the carboxamide moiety .
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Step 3: Coupling with thiophene-2-carbonyl chloride completes the carboxamide substitution.
Challenges in Purification
Due to its low solubility in nonpolar solvents, purification often requires recrystallization from ethanol-DMF mixtures (4:1 v/v) . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient (0.1% formic acid) achieves >98% purity.
Biological Activities and Mechanisms
Cytotoxicity Against Cancer Cell Lines
While direct studies on N-[3-Carbamoyl-4-(3,4-dimethylphenyl)-2-thienyl]thiophene-2-carboxamide are scarce, structurally related thiophene carboxamides exhibit potent activity against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cells . For instance:
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Compound 4b (a chloroacetamide-thiophene analog) reduced the IC₅₀ of sorafenib from 3.9 µM to 0.5 µM in HepG2 cells, indicating chemosensitization potential .
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Thiophene derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in proliferating cells .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds include:
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3,4-Dimethylphenyl Substitution: Enhances lipophilicity, improving membrane permeability.
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Carboxamide Group: Facilitates hydrogen bonding with biological targets (e.g., kinases, tubulin) .
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Thiophene Ring Planarity: Promoves intercalation into DNA or protein binding pockets.
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
Predicted properties using QSAR models suggest:
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Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to cytochrome P450 3A4-mediated oxidation.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses.
Drug-Likeness
The compound complies with Lipinski’s Rule of Five:
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Molecular Weight: 356.5 (<500).
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LogP: 3.2 (<5).
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Hydrogen Bond Donors: 2 (<5).
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Hydrogen Bond Acceptors: 4 (<10).
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